N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the phthalazine derivatives, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
The compound acts as a PARP inhibitor . It binds to the active site of the enzyme, preventing it from performing its function in the DNA repair process. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP leads to the disruption of the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA. When PARP is inhibited, these lesions remain unrepaired, leading to DNA damage and potentially cell death.
Result of Action
The result of the compound’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells that have defective DNA repair mechanisms, making this compound a potential candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the formation of the phthalazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques may be employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrogen chloride (HCl).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Further research is needed to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can be leveraged to develop innovative products and processes.
Comparison with Similar Compounds
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide
N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-phenylprop-2-enamide
Uniqueness: N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-17(22)14-10-6-5-9-13(14)15(19-20)11-18-16(21)12-7-3-2-4-8-12/h2-3,5-6,9-10,12H,4,7-8,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAOTCQGMJGPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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